molecular formula C8H9BrN2O2 B1529265 5-Bromo-N-methoxy-N-methylpicolinamide CAS No. 1211592-38-9

5-Bromo-N-methoxy-N-methylpicolinamide

Cat. No.: B1529265
CAS No.: 1211592-38-9
M. Wt: 245.07 g/mol
InChI Key: YQUKLNVJRGVRKM-UHFFFAOYSA-N
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Description

“5-Bromo-N-methoxy-N-methylpicolinamide” is a chemical compound with the molecular formula C7H7BrN2O . Its molecular weight is 215.05 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .


Physical and Chemical Properties Analysis

The compound has a boiling point of 346.8°C at 760 mmHg . Its density is 1.545±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Drug Discovery

The compound 5-bromo-N-methoxy-N-methylpicolinamide serves as a key intermediate in drug discovery processes. Its synthesis has been improved by introducing the telescoping process, which reduces the number of isolation processes and increases the total yield, thus facilitating the quick supply to medicinal laboratories for further research and drug development (Nishimura & Saitoh, 2016).

Antimicrobial and Anti-inflammatory Activity

Research has shown that derivatives of similar compounds exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models. This highlights the potential of this compound derivatives in the development of new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Ligands for σ Receptors

Derivatives of this compound have been evaluated as ligands for σ receptors, which are involved in several biological processes and diseases. Modifications in the structure of such compounds can significantly affect their affinity and selectivity for σ receptors, contributing to the understanding of receptor-ligand interactions and the development of σ receptor-targeted therapeutics (Xu, Lever, & Lever, 2007).

Antitumor Agents

Novel derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have shown promising antiproliferative activity against human cancer cell lines, including HepG2 and HCT116. Such compounds have the potential to inhibit tumor growth and angiogenesis, inducing apoptosis and necrosis in cancer cells, which underscores the therapeutic potential of this compound derivatives in oncology (Meng et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

5-bromo-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUKLNVJRGVRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N,O-dimethylhydroxylamine hydrochloride (500 mg, 5 mmol) was added to a mixture of N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (1400 mg, 3.7 mmol), DIPEA (1000 μL, 7 mmol) and 5-bromopyridine-2-carboxylic acid (500 mg, 2 mmol, Frontier Scientific catalog# B1704) in DMF (10 mL) at room temperature. The reaction was stirred overnight and was partitioned between water and EtOAc. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give the crude product. The product was purified by chromatography on silica gel eluting with a hexane:EtOAc gradient to give 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide as a clear oil (0.5 g, 60%). LCMS calculated for C8H10BrN2O2(M+H)+: m/z=244.9, 246.9. found: 244.9, 246.9.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1000 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,O-dimethylhydroxylamine hydrochloride (500 mg, 5 mmol) was added to a mixture of N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (1400 mg, 3.7 mmol), N,N-diisopropylethylamine (1000 μL, 7 mmol) and 5-bromopyridine-2-carboxylic acid (500 mg, 2 mmol, Frontier Scientific catalog# B1704) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred overnight at room temperature and was complete by LC/MS. The reaction was partitioned between water and EtOAc. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give the crude product. The product was purified on by FCC on silica gel eluting a hexane: EtOAc (0-30%) gradient to give 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide clear oil (0.50 g, 60%). LCMS calculated for C8H10BrN2O2(M+H)+: m/z=244.9, 246.9; found: 244.9, 246.9.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1000 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyridine-2-carboxylic acid (3.0 g), N,O-dimethylhydroxylamine hydrochloride (2.9 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.69 g), 1-hydroxybenzotriazole (4.01 g), N,N-diisopropylethylamine (12.97 mL), 4-dimethylaminopyridine (0.181 g) and DMF (37.1 mL) was stirred at room temperature for 5 hr, and water was added. The mixture was extracted with ethyl acetate, and the extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.76 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
12.97 mL
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
catalyst
Reaction Step One
Name
Quantity
37.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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